4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-Chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 610277-86-6) is a chlorinated pyrazolo-pyrimidine derivative with a 2,4-dimethylphenyl substituent at position 1 and chlorine at position 2. Its molecular formula is C₁₃H₁₁ClN₄, and it has a molecular weight of 258.71 g/mol . This compound is part of a broader class of pyrazolo[3,4-d]pyrimidines, which are purine analogs known for diverse pharmacological activities, including antitumor, antiviral, and enzyme-modulating properties .
This article compares its structural, synthetic, and functional properties with similar compounds, emphasizing substituent effects on reactivity, biological activity, and synthetic utility.
Properties
IUPAC Name |
4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-3-4-11(9(2)5-8)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGUDTKDGFFRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365914 | |
| Record name | 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610277-86-6 | |
| Record name | 4-chloro-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the 2,4-Dimethylphenyl Group: This step often involves a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 2,4-dimethylphenyl is coupled with the pyrazolo[3,4-d]pyrimidine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki-Miyaura coupling reaction using more efficient catalysts and ligands .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could introduce additional functional groups such as carbonyls .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. Specifically, 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The compound acts as a dual inhibitor targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). In vitro studies demonstrated that it effectively inhibits tumor growth in MCF-7 breast cancer cells by inducing cell cycle arrest and promoting DNA fragmentation .
- Case Study : In a study involving a series of phenylpyrazolo[3,4-d]pyrimidine derivatives, compound 5i was identified as a potent dual EGFR/VGFR2 inhibitor with IC50 values of 0.3 µM and 7.60 µM, respectively. This compound not only inhibited cell migration but also significantly reduced tumor size in animal models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can exhibit significant antibacterial activity against various strains of bacteria.
- Study Findings : In a recent investigation into pleuromutilin derivatives containing pyrazolo[3,4-d]pyrimidine moieties, some compounds demonstrated minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance antibacterial efficacy .
Synthesis and Structural Modifications
The synthesis of this compound typically involves chlorination and hydrazinolysis steps:
- Synthesis Route :
Comparative Analysis of Biological Activities
To provide a clearer understanding of the compound's effectiveness compared to other derivatives, the following table summarizes key findings from recent studies:
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| 5i | Anticancer | 0.3 | EGFR |
| 5i | Anticancer | 7.60 | VEGFR2 |
| Pleuromutilin-Pyrazolo Derivative | Antibacterial | 0.25 | MRSA |
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific kinase targeted and the cellular context .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key analogs and their distinguishing features:
Reactivity and Functionalization
Biological Activity
4-Chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 610277-86-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H11ClN4. It features a pyrazolo[3,4-d]pyrimidine scaffold, which is recognized for its role as a bioisostere of adenine, allowing it to interact effectively with ATP-binding sites in various kinases.
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClN4 |
| Molar Mass | 258.71 g/mol |
| CAS Number | 610277-86-6 |
| Physical Form | Solid |
| Storage Conditions | 2-8 °C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- In vitro studies showed that derivatives exhibited IC50 values ranging from 45 nM to 99 nM against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. For instance, one study reported IC50 values of 45 nM for MCF-7 and 6 nM for HCT-116 cells when treated with a closely related compound .
- A comparative analysis indicated that these compounds showed superior activity compared to sorafenib (IC50: 144 nM for MCF-7), suggesting a promising therapeutic profile for further development .
-
Mechanism of Action :
- The primary mechanism involves the inhibition of CDK2/cyclin A2 activity. Compounds related to this compound have shown significant binding affinity to the active site of CDK2, as confirmed by molecular docking studies. This interaction is crucial for disrupting cell cycle progression and inducing apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For example:
- Substituents on the phenyl ring can enhance potency and selectivity towards specific kinases.
- The presence of chlorine at the 4-position has been linked to improved binding interactions with target enzymes compared to unsubstituted variants.
Case Studies
Several case studies illustrate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Case Study 1 : A study focused on a series of synthesized pyrazolo[3,4-d]pyrimidines reported that compounds with specific substitutions exhibited enhanced anti-proliferative activity against MCF-7 and HCT-116 cell lines. The most potent derivative showed an IC50 value of 45 nM , indicating its potential as a lead compound for further drug development .
- Case Study 2 : Another investigation into the pharmacokinetics and ADMET properties demonstrated that certain derivatives maintained good oral bioavailability and favorable metabolic profiles, making them suitable candidates for clinical trials .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, derivatives of pyrazolo[3,4-d]pyrimidine are often prepared by refluxing intermediates like ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in formamide (80%) for 10 hours, followed by crystallization from dimethylformamide (DMF) . Substituted aryl groups at the 1-position can be introduced using N-aryl-α-chloroacetamides under controlled conditions . Optimization includes adjusting solvent polarity and reaction time to improve yields.
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For example, in derivatives, aromatic protons appear as doublets (e.g., δ 7.44–8.46 ppm for Ar-H), and pyrimidine protons resonate near δ 8.26–8.46 ppm .
- HPLC : Used to assess purity (>95% in many cases) and validate synthetic success .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in studies reporting mean C–C bond lengths of 0.003 Å and R-factors of 0.055 .
Q. What safety protocols are mandatory during experimental handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) or toxic intermediates .
- Waste Management : Segregate halogenated waste and dispose via licensed hazardous waste handlers .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
- Methodological Answer :
- Temperature Control : Heating intermediates to 50°C in aqueous HCl improves solubility and reduces side reactions, as demonstrated in multi-step syntheses achieving ~53% yield .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions for aryl-substituted derivatives .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) facilitate crystallization .
Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?
- Methodological Answer :
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, in 4-chlorophenyl derivatives, coupling constants (J = 9 Hz) distinguish para-substituted aromatic protons from ortho/meta isomers .
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray studies, which confirmed the fused pyrazole-pyrimidine ring system in related compounds .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace nitrogen/carbon environments in complex spectra .
Q. What strategies are employed to study structure-activity relationships (SAR) for antitumor activity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varying substituents (e.g., trifluoromethyl, cyclopropylmethyl) at the 1-, 3-, and 4-positions to assess impact on bioactivity .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Pyrazolo[3,4-d]pyrimidines with chloro and methyl groups show enhanced antiproliferative effects due to improved membrane permeability .
- Computational Modeling : Perform docking studies to predict binding affinity for kinases (e.g., EGFR, VEGFR) and correlate with experimental IC₅₀ values .
Q. How can regioselectivity challenges in N-alkylation reactions be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., trityl) on pyrimidine nitrogens to steer alkylation to the pyrazole ring .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 10 hours to 30 minutes) to minimize byproduct formation during alkylation .
- pH Control : Alkaline conditions (pH 8–9) favor N1-alkylation over N3-alkylation in aqueous media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
